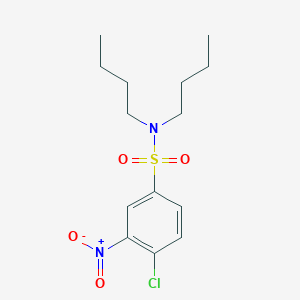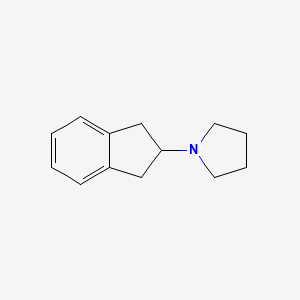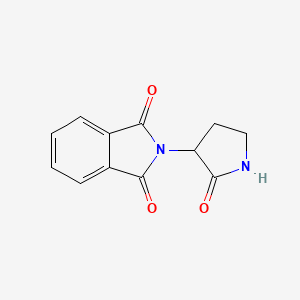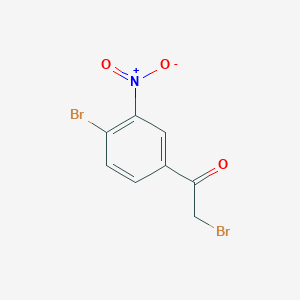
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C15H21ClN2O3S It is known for its unique structural features, which include a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of 4-chlorobenzenesulfonamide followed by N-alkylation with butyl groups. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfonamide group. The N-alkylation is achieved using butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N,N-Dibutyl-4-chloro-3-amino-benzenesulfonamide.
Substitution: N,N-Dibutyl-4-substituted-3-nitro-benzenesulfonamide.
Oxidation: N,N-Dibutyl-4-chloro-3-nitro-benzenesulfone.
Applications De Recherche Scientifique
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibutyl-4-chloro-3-nitrobenzamide
- N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonyl chloride
- N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonic acid
Uniqueness
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H21ClN2O4S |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N,N-dibutyl-4-chloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21ClN2O4S/c1-3-5-9-16(10-6-4-2)22(20,21)12-7-8-13(15)14(11-12)17(18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
QWWROXMUIPPNDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)



![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)




![3,4-Dichlorofuro[2,3-b]quinoline](/img/structure/B8772527.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)

